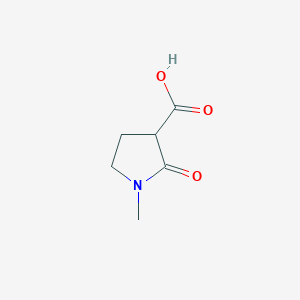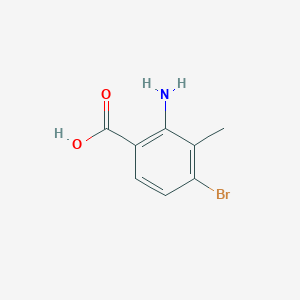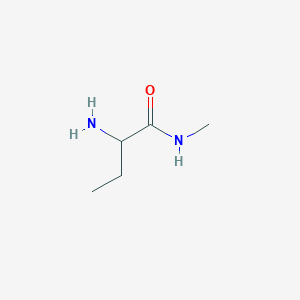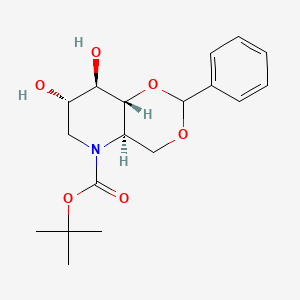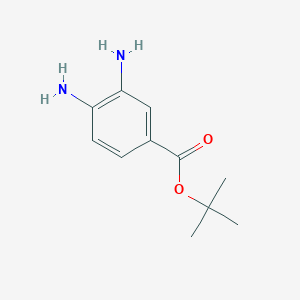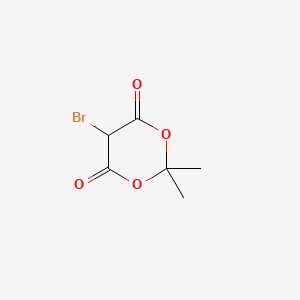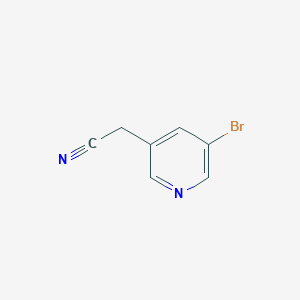
6-(4-biphenyl)-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid is an organic compound that features a biphenyl group attached to a hexanoic acid moiety
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications : A study by Abouzid et al. (2007) focused on the synthesis of 6-aryl-4-oxohexanoic acids, including 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid, and their effects on eicosanoid biosynthesis and anti-inflammatory activity. They found that these compounds demonstrated significant in vivo anti-inflammatory activity, surpassing that of fenbufen, a known non-steroidal anti-inflammatory drug.
Synthesis and Interconversion : A study by Short and Rockwood (1969) investigated the synthesis and interconversion of 6-aroyl-4-oxohexanoic acids. They observed equilibrium between different forms of these acids under certain conditions, providing insights into their chemical behavior and potential applications in pharmaceuticals.
Pharmaceutical Applications : In a study by Kwong et al. (2017), novel biphenyl ester derivatives, related to 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid, were synthesized and analyzed for their tyrosinase inhibitory activities. These compounds showed significant anti-tyrosinase activities, suggesting potential uses in treatments for conditions like hyperpigmentation.
Molecular Analysis and Characterization : Research by Kanawati et al. (2007) characterized small oxocarboxylic acids, including 6-oxohexanoic acid, using mass spectrometry. This study contributes to a deeper understanding of the molecular structure and behavior of these compounds, which is essential for their application in various scientific fields.
Solar Cell Applications : Wang et al. (2016) designed and synthesized a cyanobiphenyl derivative, 6-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]hexanoic acid, for use as a co-adsorbent in dye-sensitized solar cells. Their research demonstrated improved solar cell performance through enhanced light absorption and scattering properties.
Enzymatic Production : A method for enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid was developed by Yamada et al. (2017). This process could have implications for industrial-scale production of this acid, which is relevant in various chemical and pharmaceutical applications.
Liquid Crystal Research : Bezborodov et al. (2021) used derivatives of 6-aryloxyhexanoic acid in the creation of anisotropic nanocomposites. This research contributes to the understanding of liquid crystal behaviors and their potential technological applications.
Molecular Docking Studies : In the field of biochemistry, molecular docking studies, as seen in the research by Kwong et al. (2017), provide crucial insights into how these compounds interact with biological targets, which is vital for drug design and development.
Mecanismo De Acción
Target of Action
Similar compounds such as 2-(4-biphenyl)propionic acid have been shown to interact with prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the inflammatory response, and its inhibition can lead to anti-inflammatory effects .
Mode of Action
For instance, in the case of 2-(4-biphenyl)propionic acid, the compound may inhibit the activity of Prostaglandin G/H synthase 1 , thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
Based on its potential interaction with prostaglandin g/h synthase 1, it could influence the arachidonic acid pathway, which is responsible for the production of prostaglandins .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors such as ph .
Result of Action
If it acts similarly to other biphenyl compounds, it could potentially exert anti-inflammatory effects by inhibiting the production of prostaglandins .
Action Environment
The action, efficacy, and stability of 6-(4-biphenyl)-6-oxohexanoic acid can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic acids and their esters, can be influenced by pH . Therefore, the physiological environment in which this compound acts could significantly impact its effectiveness and stability.
Safety and Hazards
As with any chemical compound, handling “6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid” would require appropriate safety precautions. For example, the compound could potentially cause skin and eye irritation, and may be harmful if swallowed . Therefore, it should be handled with care, using appropriate personal protective equipment .
Direcciones Futuras
The future directions for research on this compound could be vast and would depend on its potential applications. For example, if the compound shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid typically involves the coupling of a biphenyl derivative with a hexanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where a biphenyl compound reacts with a hexanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of 6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbox
Propiedades
IUPAC Name |
6-oxo-6-(4-phenylphenyl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(8-4-5-9-18(20)21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVUUGURDBVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575211 |
Source


|
| Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5366-53-0 |
Source


|
| Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)

